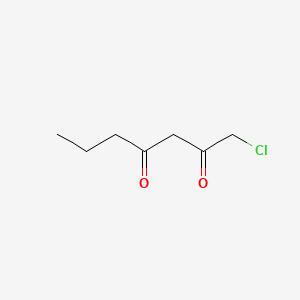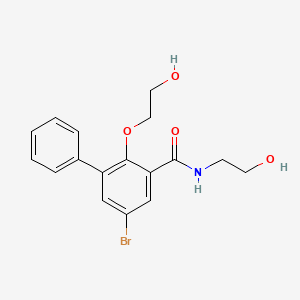
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) is an organic compound with a unique structure that includes a cyclohexane ring, a carboxaldehyde group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) typically involves the following steps:
Cyclization: Starting from a suitable precursor, the cyclohexane ring is formed through a cyclization reaction.
Functional Group Introduction: The carboxaldehyde group is introduced through a formylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) involves its interaction with specific molecular targets. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, (S)-(9CI): The enantiomer of the ®-(9CI) compound.
Cyclohexanecarboxylic acid: Lacks the carboxaldehyde group but has similar structural features.
Cyclohexanemethanol: Contains a hydroxyl group instead of a carboxaldehyde group.
Uniqueness: Cyclohexanecarboxaldehyde, 2,2-dimethyl-5-oxo-, ®-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1R)-2,2-dimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-8(11)5-7(9)6-10/h6-7H,3-5H2,1-2H3/t7-/m0/s1 |
Clave InChI |
OUJDGRFKUQZUGI-ZETCQYMHSA-N |
SMILES isomérico |
CC1(CCC(=O)C[C@H]1C=O)C |
SMILES canónico |
CC1(CCC(=O)CC1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


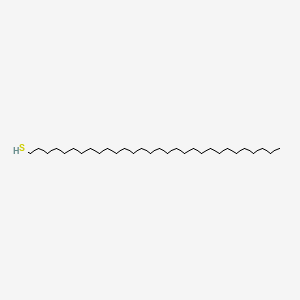
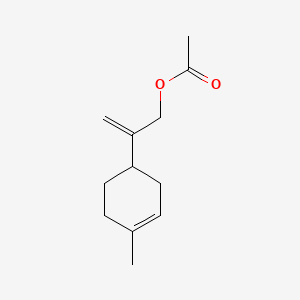
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)
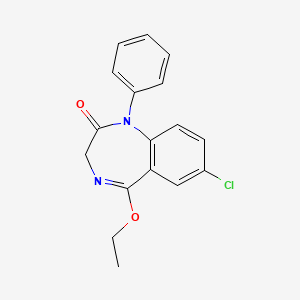
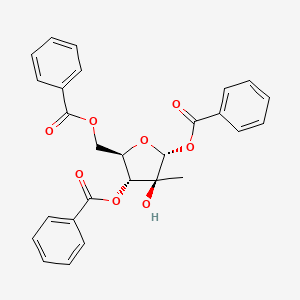

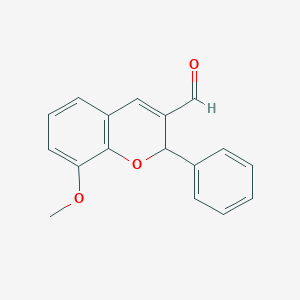
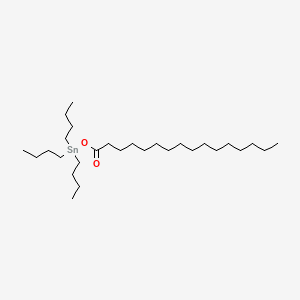
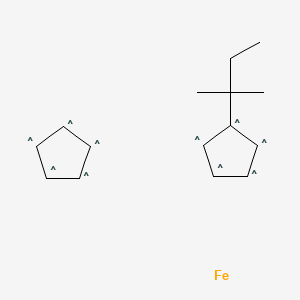
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
